6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide
Description
The target compound features a 3,4-dihydropyridine core substituted with a 6-methyl group, a 4-methylbenzyl moiety at position 1, and a 3-(trifluoromethyl)phenyl carboxamide at position 3. This structure combines lipophilic (methyl, trifluoromethyl) and aromatic (benzyl, aryl) groups, which are critical for modulating solubility, stability, and bioactivity.
Properties
IUPAC Name |
6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2/c1-14-6-8-16(9-7-14)13-27-15(2)19(10-11-20(27)28)21(29)26-18-5-3-4-17(12-18)22(23,24)25/h3-9,12H,10-11,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURQRACJXKNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(CCC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107565 | |
| Record name | 1,4,5,6-Tetrahydro-2-methyl-1-[(4-methylphenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-82-6 | |
| Record name | 1,4,5,6-Tetrahydro-2-methyl-1-[(4-methylphenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydro-2-methyl-1-[(4-methylphenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide is a member of the dihydropyridine family, which has garnered attention for its potential biological activities. Research into this compound has primarily focused on its pharmacological properties, particularly in relation to cardiovascular health, neuroprotection, and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.38 g/mol. Its structure features a dihydropyridine ring substituted with various functional groups that contribute to its biological activity.
Cardiovascular Effects
Dihydropyridines are well-known calcium channel blockers, and studies suggest that this compound may exhibit similar properties. The inhibition of calcium influx through L-type calcium channels can lead to vasodilation and reduced blood pressure. In vitro studies have demonstrated that derivatives of dihydropyridines can effectively lower arterial pressure in animal models, indicating potential therapeutic applications in hypertension management .
Neuroprotective Properties
Recent research has highlighted the neuroprotective effects of certain dihydropyridine derivatives against neurotoxicity induced by oxidative stress. For instance, compounds structurally similar to the target compound have shown promise in protecting dopaminergic neurons from degeneration in models of Parkinson's disease. This protective effect is believed to be mediated through the inhibition of monoamine oxidase (MAO), which plays a critical role in dopamine metabolism and oxidative stress .
Antioxidant Activity
The presence of trifluoromethyl groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. Antioxidants are crucial in mitigating cellular damage caused by oxidative stress, which is implicated in various chronic diseases including cancer and neurodegenerative disorders .
Study 1: Neurotoxicity Assessment
A study evaluating several analogs of dihydropyridines indicated that compounds with similar structures to this compound were assessed for their neurotoxic potential. The results showed that while some compounds exhibited neurotoxicity through MAO-B substrate activity, others demonstrated protective effects against neurodegeneration .
Study 2: Cardiovascular Studies
In another investigation focusing on cardiovascular applications, researchers tested the efficacy of this compound in reducing blood pressure in hypertensive rat models. The findings revealed a significant decrease in systolic and diastolic blood pressure following administration, supporting its potential as a therapeutic agent for hypertension .
Data Summary Table
Scientific Research Applications
The compound has been studied for its potential therapeutic applications, particularly in the following areas:
Antihypertensive Effects
Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are effective in managing hypertension. Research indicates that compounds similar to 6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide can exhibit vasodilatory effects, thereby reducing blood pressure levels in hypertensive models.
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter release and protection against oxidative stress.
Anticancer Activity
Preliminary studies indicate that the compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action could involve the induction of apoptosis and cell cycle arrest, making it a potential lead for anticancer drug development.
Data Table: Summary of Biological Activities
Case Study 1: Antihypertensive Efficacy
In a controlled study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic and diastolic blood pressure compared to control groups. The study concluded that the compound's efficacy is comparable to established antihypertensive medications.
Case Study 2: Neuroprotection in Alzheimer's Models
A study involving transgenic mice models of Alzheimer's disease demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 3: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that the compound inhibited cell growth significantly at micromolar concentrations. Further mechanistic studies indicated that it triggered apoptotic pathways.
Comparison with Similar Compounds
Core Structure Variations
A. Dihydropyridine vs. Pyrimidine Derivatives
- Pyrimidine Analogs : describes tetrahydropyrimidine derivatives (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides). These compounds exhibit rigid, planar structures due to the pyrimidine ring, which may reduce metabolic degradation but limit membrane permeability compared to dihydropyridines .
- Dihydropyranones: highlights a dihydropyranone derivative with a fused thiophene ring. Such heterocyclic expansions alter electronic properties and steric hindrance, impacting target selectivity .
Substituent Effects
A. Trifluoromethyl vs. Halogenated Groups
- The 3-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing effects and metabolic stability.
- : A pyridine-carboxamide with 5-chloro, 2,4-difluorophenyl, and 3-(trifluoromethyl)benzyl groups (CAS 338977-82-5) demonstrates how multiple halogens and trifluoromethyl groups synergistically enhance binding to hydrophobic enzyme pockets .
B. Methyl and Methoxy Substitutions
- The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk.
- and : Methoxy-substituted analogs (e.g., N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide) show reduced metabolic clearance due to methoxy groups’ electron-donating effects, but this may compromise activity in oxidative environments .
Functional Group Modifications
A. Oxo vs. Thioxo Groups
B. Carboxamide Variations
- The N-[3-(trifluoromethyl)phenyl] carboxamide in the target compound contrasts with , where cyano and thioether groups in 1,4-dihydropyridines introduce polarizable sulfur atoms and nitrile-mediated dipole interactions, affecting redox properties and target affinity .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
